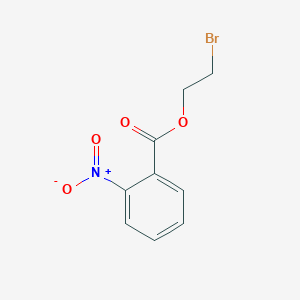![molecular formula C22H22O9 B14614907 Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate CAS No. 57649-26-0](/img/structure/B14614907.png)
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate is a complex organic compound characterized by its unique bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes reduction, bromination, cyclization, dehydrobromination, and epoxidation . Strong Lewis acids such as antimony pentafluoride and antimony pentachloride are used as initiators in the ring-opening polymerization .
Industrial Production Methods
the use of controlled ring-opening polymerization techniques and strong Lewis acids suggests that industrial-scale production would require precise control over reaction conditions and the use of specialized equipment .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the benzyloxy and phenylmethoxycarbonyloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong Lewis acids (e.g., antimony pentafluoride), thionyl chloride, and pyridine . Reaction conditions often involve low temperatures and specific solvents such as dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening polymerization can yield polyacetals with varying molecular weights and structural configurations .
Applications De Recherche Scientifique
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate has several scientific research applications:
Mécanisme D'action
The mechanism of action for benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate involves its ability to undergo ring-opening polymerization. This process is initiated by strong Lewis acids, leading to the formation of polyacetals with specific structural configurations . The molecular targets and pathways involved in this process are primarily related to the reactivity of the bicyclic acetal structure and the functional groups present .
Comparaison Avec Des Composés Similaires
Similar Compounds
4(a)-Benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane: Similar in structure but with a cyano group instead of the phenylmethoxycarbonyloxy group.
3(e)-Benzyloxy-4(a)-methoxy-6,8-dioxabicyclo[3.2.1]octane: Differing in the position and type of substituents.
Uniqueness
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate is unique due to its specific combination of functional groups and its potential for creating structurally well-defined polymers with physiological activities .
Propriétés
Numéro CAS |
57649-26-0 |
|---|---|
Formule moléculaire |
C22H22O9 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate |
InChI |
InChI=1S/C22H22O9/c23-17-18(30-21(24)27-11-14-7-3-1-4-8-14)16-13-26-20(29-16)19(17)31-22(25)28-12-15-9-5-2-6-10-15/h1-10,16-20,23H,11-13H2 |
Clé InChI |
ITMZNFHKZRDUHH-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C(C(O1)O2)OC(=O)OCC3=CC=CC=C3)O)OC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
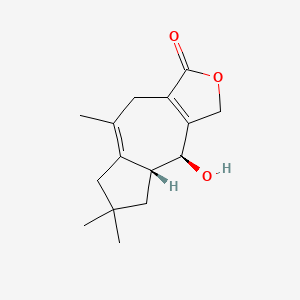
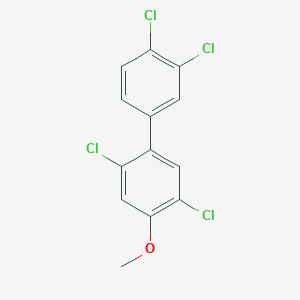
![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
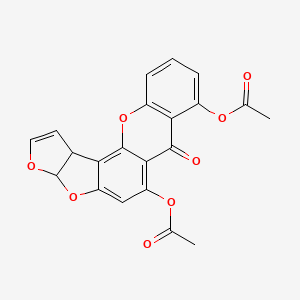
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
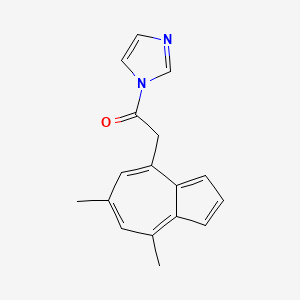
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
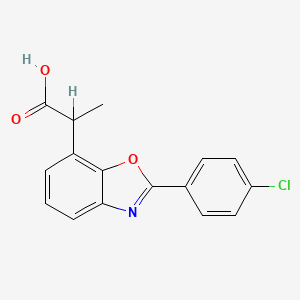
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
